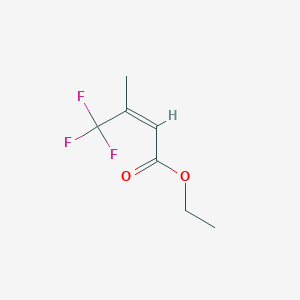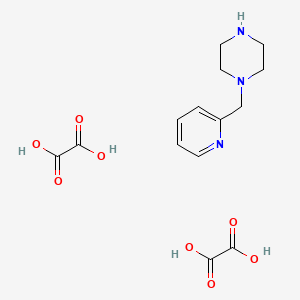![molecular formula C28H33ClN2O B2441160 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone CAS No. 400085-06-5](/img/structure/B2441160.png)
2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Adamantane Derivatives
Adamantane derivatives, such as amantadine and memantine, have been widely explored for their neuroprotective properties. These compounds are utilized in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to modulate neurotransmitter systems, showing the potential for adamantane-based scaffolds in developing treatments for these conditions (Dembitsky, Tesch, & Poroikov, 2020).
Phenylpiperazine Derivatives
The N-phenylpiperazine subunit is a versatile scaffold in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders. This subunit's adaptability in synthesis allows for the creation of compounds targeting a variety of therapeutic areas. The pharmacokinetic and pharmacodynamic properties of these derivatives can be significantly enhanced through modifications, suggesting a broad potential for research into new therapeutic fields (Maia, Tesch, & Fraga, 2012).
Chlorophenyl Compounds
Chlorophenyl compounds, as part of the chemical structure, have been associated with environmental persistence and bioaccumulation concerns. While research often focuses on the toxicological impacts, understanding the environmental behavior and degradation pathways of chlorophenyl compounds can inform safer chemical design and remediation strategies. These insights are critical for mitigating the ecological risks associated with chlorinated compounds (Ricking & Schwarzbauer, 2012).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other adamantane derivatives, it may interact with its targets through hydrophobic interactions and π-π stacking .
Biochemical Pathways
Adamantane derivatives have been shown to exhibit antiviral activity, suggesting potential effects on viral replication pathways .
Pharmacokinetics
Adamantane derivatives are generally well absorbed and distributed throughout the body due to their lipophilic nature . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Some adamantane derivatives have been shown to exhibit antiviral activity, suggesting potential effects on viral replication .
Action Environment
The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s stability and efficacy may be affected by its storage conditions . .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN2O/c29-25-8-6-22(7-9-25)28(23-15-20-14-21(17-23)18-24(28)16-20)19-27(32)31-12-10-30(11-13-31)26-4-2-1-3-5-26/h1-9,20-21,23-24H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDJTYJBUYMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


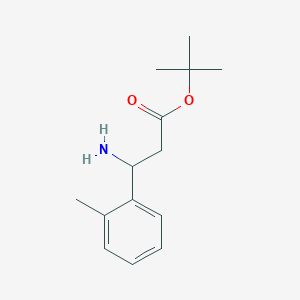
![(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate](/img/structure/B2441080.png)
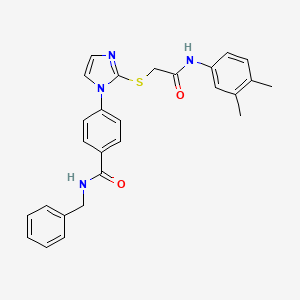
![(2E)-4-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-ylamino)-4-oxobut-2-enoic acid](/img/structure/B2441087.png)

![N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2441091.png)
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2441092.png)


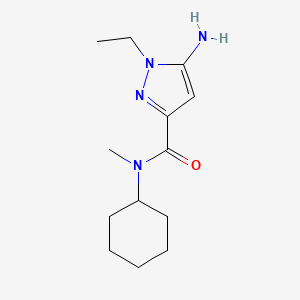
![1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2441097.png)
